molecular formula C20H15FN2O2 B6053716 2-(1-benzofuran-2-ylcarbonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

2-(1-benzofuran-2-ylcarbonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B6053716
M. Wt: 334.3 g/mol
InChI Key: TXAMUDJGIMGSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-benzofuran-2-ylcarbonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been investigated to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(1-benzofuran-2-ylcarbonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain protein kinases that are involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators in the body, which can help to reduce inflammation and pain. It has also been shown to inhibit the growth of cancer cells and induce cell death in some cases. Additionally, it has been shown to possess potent antimicrobial activity, which can help to prevent infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1-benzofuran-2-ylcarbonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in lab experiments is its potent activity against various targets. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, which makes it a versatile compound for use in different experiments. However, one of the limitations of using this compound is its potential toxicity. Careful consideration must be taken when using this compound in experiments to ensure that it is used at safe levels.

Future Directions

There are several future directions for research on 2-(1-benzofuran-2-ylcarbonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as arthritis. Another direction is to investigate its potential as an anti-cancer agent, particularly for the treatment of solid tumors. Additionally, further research can be conducted to explore its potential as an antimicrobial agent for the prevention and treatment of infections.

Synthesis Methods

The synthesis of 2-(1-benzofuran-2-ylcarbonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been achieved through several methods. One of the most commonly used methods involves the reaction of 2-(1-benzofuran-2-ylcarbonyl)indole with 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.

Scientific Research Applications

2-(1-benzofuran-2-ylcarbonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been extensively studied for its potential applications in various fields of scientific research. It has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and reduce the inflammation response in the body. It has also been shown to possess potent antimicrobial activity against various pathogens.

Properties

IUPAC Name

1-benzofuran-2-yl-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2/c21-13-5-6-16-14(10-13)15-11-23(8-7-17(15)22-16)20(24)19-9-12-3-1-2-4-18(12)25-19/h1-6,9-10,22H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAMUDJGIMGSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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